2-[2-(3-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole
Overview
Description
2-[2-(3-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with pyridine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with 2-chloropyrimidine, followed by cyclization with salicylic acid derivatives . The reaction is usually carried out in the presence of a base such as sodium methoxide in butanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(3-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation over palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-[2-(3-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-[2-(3-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits diverse biological activities
Uniqueness: 2-[2-(3-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole stands out due to its unique combination of pyridine, pyrimidine, and benzoxazole rings, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
2-(2-pyridin-3-ylpyrimidin-5-yl)-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O/c1-2-6-14-13(5-1)20-16(21-14)12-9-18-15(19-10-12)11-4-3-7-17-8-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQOCQINNUMNOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=C(N=C3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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